molecular formula C11H13F2NO2 B1461822 Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate CAS No. 1152548-66-7

Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate

Cat. No.: B1461822
CAS No.: 1152548-66-7
M. Wt: 229.22 g/mol
InChI Key: VUSVBPSGPNINFQ-UHFFFAOYSA-N
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Description

Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate is a synthetic organic compound with the molecular formula C11H13F2NO2 and a molecular weight of 229.23 g/mol . This ester-amine derivative features a 3,4-difluorophenyl moiety, a structure often explored in medicinal chemistry and drug discovery research for its potential as a building block or intermediate. The specific research applications and detailed mechanism of action for this compound are not well-documented in the available literature. Based on its structural class, similar compounds are frequently utilized in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) or as reference standards in analytical studies . The compound is typically characterized as a liquid and should be stored at 4 °C to maintain stability . This product is provided strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications and is absolutely not for human use.

Properties

IUPAC Name

methyl 3-[(3,4-difluorophenyl)methylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c1-16-11(15)4-5-14-7-8-2-3-9(12)10(13)6-8/h2-3,6,14H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSVBPSGPNINFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The key synthetic challenge is to form the amino linkage between the 3,4-difluorobenzylamine and the methyl 3-aminopropanoate or its derivatives. The general approach involves:

  • Preparation or procurement of methyl 3-aminopropanoate or its protected derivatives.
  • Introduction of the 3,4-difluorobenzyl group via reductive amination or nucleophilic substitution.
  • Purification and characterization of the final product.

Preparation via Reductive Amination

One well-documented method involves reductive amination of methyl 3-aminopropanoate derivatives with 3,4-difluorobenzaldehyde or related intermediates.

Stepwise procedure:

  • Starting from (S)-2-((tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid, the acid is converted to the methyl ester by reaction with thionyl chloride in methanol under reflux conditions, yielding methyl (2S)-2-amino-3-(3,4-difluorophenyl)propanoate hydrochloride.
  • The amino ester intermediate is then reacted with 3,4-difluorobenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or palladium-catalyzed hydrogenation to form the desired methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate.
  • The reaction is typically conducted in solvents like methanol or ethanol under inert atmosphere to avoid oxidation.
  • Purification is achieved by silica gel column chromatography using ethyl acetate-hexane mixtures.

Reaction conditions summary:

Step Reagents/Conditions Yield (%) Notes
Esterification Thionyl chloride in methanol, reflux 8 h ~72 Produces methyl amino ester hydrochloride
Reductive amination 3,4-difluorobenzaldehyde, NaCNBH3 or Pd/C, H2 Variable Forms amino linkage; inert atmosphere recommended
Purification Silica gel chromatography (ethyl acetate/hexane) - Ensures product purity

Alternative Synthesis via Nucleophilic Substitution

Another approach involves nucleophilic substitution on methyl 3-(methylamino)propanoate or its derivatives:

  • Methyl 3-(benzyl(methyl)amino)propanoate can be hydrogenated over 10% Pd/C catalyst under hydrogen atmosphere to remove protecting groups or modify substituents.
  • The 3,4-difluorobenzylamine moiety can be introduced by nucleophilic displacement reactions on activated esters or halide intermediates.

This method requires careful control of reaction atmosphere (oxygen-free nitrogen) and temperature to maximize yield and minimize side reactions.

Representative Experimental Data

From the literature, the following data are typical for the compound or closely related intermediates:

Parameter Value/Description
Molecular formula C12H15F2NO2
Molecular weight Approx. 237.25 g/mol
1H-NMR (CDCl3) Multiplets around δ 2.7–3.6 ppm (methylene protons), singlet at δ 3.64 ppm (methyl ester), aromatic signals δ 6.8–7.1 ppm
13C-NMR (CDCl3) Signals at δ 40–55 ppm (alkyl carbons), aromatic carbons with characteristic C-F coupling constants (J_C-F ~16–245 Hz)
Mass Spectrometry (MS) Molecular ion peak [M+H]+ at m/z 216–237 depending on derivative

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Reductive amination 3,4-difluorobenzaldehyde, NaCNBH3 or Pd/C, H2, methanol High selectivity, moderate to good yields Requires careful control of atmosphere and reducing agent
Nucleophilic substitution Methyl 3-(methylamino)propanoate derivatives, Pd/C hydrogenation Straightforward, scalable Possible deprotection or side reactions under hydrogenation
Esterification Thionyl chloride in methanol, reflux Efficient ester formation Requires handling of corrosive reagents

Research Findings and Considerations

  • The presence of fluorine atoms on the aromatic ring influences the electronic properties and reactivity, necessitating optimized reaction conditions to avoid side reactions or defluorination.
  • Hydrogenation over Pd/C is effective for reductive amination and deprotection steps but must be carefully monitored to preserve fluorine substituents.
  • Purification by silica gel chromatography is standard to isolate the pure this compound.
  • Characterization by NMR and MS confirms the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups attached to the difluorophenyl ring.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate
  • Molecular Formula : C11H13F2N O2
  • Molecular Weight : 229.23 g/mol
  • CAS Number : 1183882-14-5

The compound features a methyl ester group, an amino group, and a difluorophenyl moiety, which contribute to its unique chemical reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures can act as enzyme inhibitors or substrates in metabolic pathways. For instance, studies have shown that it may inhibit specific enzymes involved in amino acid metabolism, potentially leading to novel treatments for metabolic disorders.

Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and cellular signaling pathways. Its ability to modulate enzyme activity makes it a valuable tool for probing the mechanisms of action of various biomolecules. For example, it has been shown to influence cell growth and differentiation by modulating gene expression patterns .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex organic molecules. Its unique structural features allow chemists to create derivatives that may possess enhanced biological activities or novel properties .

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that this compound inhibited a specific enzyme involved in amino acid metabolism. The inhibition led to altered metabolic profiles in treated cells, suggesting potential applications in metabolic disease therapies.

Case Study 2: Synthesis of Derivatives

Research conducted on the synthesis of derivatives from this compound revealed that modifications to the difluorophenyl group could enhance biological activity. These derivatives were tested for their efficacy against various cancer cell lines, showing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance the binding affinity of the compound to its target, leading to increased potency and specificity. The ester group can undergo hydrolysis to release the active form of the compound, which then exerts its effects through various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Fluorine Substitution Patterns

Methyl 3-{[(2,3-Difluorophenyl)methyl]amino}propanoate (Isomer)
  • Key Differences: Fluorine atoms are positioned at 2- and 3-positions on the phenyl ring instead of 3- and 4-positions.
  • Shared Properties: Identical molecular formula (C₁₁H₁₃F₂NO₂) and weight (229.23 g/mol) . Similar synthetic routes, likely involving reductive amination and esterification steps.
Table 1: Comparison of Fluorinated Isomers
Property 3,4-Difluoro Isomer (Target) 2,3-Difluoro Isomer
Fluorine Positions 3,4- 2,3-
Dipole Moment (Debye) Higher (polarized meta/para) Lower (ortho/meta)
CAS Number Not Provided 1183882-14-5
MDL Number Not Provided MFCD12762129

Functional Group Variations: Methoxy vs. Fluoro Substituents

Methyl 3-(3,4-Dimethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoate ()
  • Key Differences :
    • Methoxy groups (electron-donating) at 3,4-positions vs. fluoro groups (electron-withdrawing) in the target compound.
    • Additional trifluoroacetamido group introduces steric bulk and higher lipophilicity.
  • Impact on Properties :
    • Reduced metabolic stability due to methoxy groups’ susceptibility to demethylation.
    • Higher molecular weight (357.29 g/mol ) compared to the target compound.
  • Applications : Used in biomimetic photocaging of neuropeptides due to light-sensitive nitro groups introduced via nitration .

Heterocyclic Analogs: Thiophene and Naphthalene Derivatives ()

Compounds such as a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine differ significantly:

  • Thiophene vs. Phenyl :
    • Thiophene’s electron-rich aromatic system enhances binding to receptors requiring π-electron interactions (e.g., serotonin receptors).
    • Fluorophenyl groups in the target compound offer metabolic resistance but reduced electron density.
  • Naphthalene Derivatives :
    • Bulky naphthalene groups improve hydrophobic interactions but reduce solubility.
  • Applications: These analogs are impurities or intermediates in hormonal agents (e.g., drospirenone), highlighting divergent therapeutic pathways compared to the target compound .

Research Implications and Limitations

  • Pharmacological Potential: The 3,4-difluoro substitution may optimize blood-brain barrier penetration due to balanced lipophilicity, unlike bulkier naphthalene analogs .
  • Gaps in Data: No direct biological activity or safety data for the target compound is available; comparisons rely on structural extrapolation.
  • Safety : The isomer in lacks published safety profiles, emphasizing the need for rigorous toxicological studies .

Biological Activity

Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound, characterized by its unique molecular structure, has been explored for various pharmacological properties, including its interactions with biological targets and its efficacy in therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C11H13F2NO2
  • Molecular Weight : 229.22 g/mol
  • CAS Number : 1152548-66-7
  • Purity : Minimum purity of 95% is often required for biological studies .

The biological activity of this compound can be attributed to its ability to interact with specific protein targets within the body. Research indicates that compounds with similar structures often act as ligands for various receptors or enzymes, influencing pathways involved in cell signaling and metabolism.

Target Interactions

  • DCAF1 Protein : This compound has been studied for its binding affinity to DCAF1, a substrate receptor involved in protein degradation pathways. Binding studies have shown that structural modifications can significantly enhance potency against this target .
  • BRAF Kinase : Similar compounds have been evaluated as inhibitors of BRAF kinase, particularly in the context of melanoma treatment. The binding characteristics and interaction energies suggest potential applications in cancer therapy .

Biological Activity and Efficacy

Research findings indicate that this compound exhibits notable biological activities:

  • Inhibition Studies : Various assays have demonstrated that this compound can inhibit specific enzymatic activities associated with cancer cell proliferation. For example, derivatives of similar structures have shown effective inhibition against BRAF V600E mutant kinases, which are commonly implicated in melanoma .
  • Cell Viability Assays : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, leading to decreased cell viability at micromolar concentrations.

Table 1: Binding Affinities and Biological Activities

CompoundTarget ProteinBinding Affinity (nM)Biological Activity
This compoundDCAF1TBDInhibitory effects observed
Related Compound ABRAF V600E-81.71 kcal/molEffective inhibitor
Related Compound BDCAF1490 ± 90High binding affinity

Note: TBD = To Be Determined based on ongoing research

Pharmacokinetics and Toxicology

In silico studies suggest favorable pharmacokinetic profiles for this compound. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) are essential for evaluating the safety and efficacy of this compound in clinical settings.

  • ADME Properties : The compound is expected to exhibit good bioavailability due to its structural characteristics.
  • Toxicological Assessment : Preliminary toxicity assays indicate potential skin and eye irritation; further studies are necessary to fully characterize the safety profile .

Q & A

Q. What are the common synthetic routes for Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Condensation Reaction : React 3,4-difluorobenzylamine with methyl acrylate under basic conditions (e.g., Na₂CO₃ in DMF) to form the intermediate .

Esterification : The intermediate is esterified using methanol under acidic catalysis (e.g., H₂SO₄) .
Key parameters include temperature control (0–25°C for condensation, reflux for esterification) and purification via column chromatography (silica gel, ethyl acetate/hexane). Yields typically range from 70–85%, with purity confirmed by HPLC (>95%) .

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer :
  • NMR : ¹H NMR (400 MHz, CDCl₃) identifies the ester methyl group (δ ~3.6 ppm), the benzylamine protons (δ ~4.2 ppm), and aromatic protons (δ ~6.8–7.2 ppm) .
  • FT-IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N–H stretch) confirm functional groups .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular weight (calculated: 255.24 g/mol) .

Q. What are the key solubility and stability considerations for this compound?

  • Methodological Answer :
  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Stability tests in DMSO (0–6°C) show no degradation over 30 days .
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation, as fluorinated aryl groups are prone to radical reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :
  • Byproduct Mitigation : Use scavengers like molecular sieves to absorb water during esterification, reducing hydrolysis byproducts .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in aryl coupling steps .
  • Reaction Monitoring : In-situ FT-IR tracks ester formation, allowing real-time adjustments to reaction time/temperature .

Q. What strategies are effective in resolving contradictory data from different analytical techniques?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, HPLC, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, crystallography (e.g., CCDC data ) can confirm stereochemistry disputed by NMR.
  • Impurity Profiling : Use reference standards (e.g., EP impurities ) to identify byproducts in HPLC traces. Adjust mobile phase (acetonitrile/0.1% TFA) to improve peak resolution .

Q. How can computational chemistry predict the compound’s reactivity and interactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., ester carbonyl reactivity) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The difluorophenyl group shows high affinity for hydrophobic pockets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate

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